(TYR0)-Urocortin (Rat) is a neuropeptide that belongs to the family of corticotropin-releasing factors, which are crucial in the regulation of stress responses and various physiological processes. This compound is specifically a modified form of urocortin, where the tyrosine at position 0 is substituted, enhancing its biological activity and receptor binding properties. Urocortins are known to interact with corticotropin-releasing factor receptors, particularly receptor types 1 and 2, which play significant roles in the hypothalamic-pituitary-adrenal axis and other neuroendocrine functions.
Source: The peptide is derived from rat sources, with significant research conducted to understand its physiological implications in stress response and neuroendocrine signaling.
Classification: (TYR0)-Urocortin falls under the category of neuropeptides and is classified as a high-affinity agonist for corticotropin-releasing factor receptors CRF-R1 and CRF-R2, with a reported inhibition constant (K_i) ranging from 1 to 2 nM .
The synthesis of (TYR0)-Urocortin typically employs solid-phase peptide synthesis techniques. This method involves the following key steps:
The molecular structure of (TYR0)-Urocortin can be analyzed using various techniques such as NMR spectroscopy and mass spectrometry. The peptide consists of a sequence that includes a modified tyrosine at the N-terminus, which influences its binding affinity and receptor interactions.
(TYR0)-Urocortin participates in several biochemical reactions primarily related to receptor binding and signal transduction:
The mechanism of action for (TYR0)-Urocortin involves several steps:
The physical and chemical properties of (TYR0)-Urocortin include:
These properties are essential for understanding how the compound behaves in biological systems and its potential therapeutic applications.
(TYR0)-Urocortin has several scientific uses:
(Tyr⁰)-Urocortin (Rat) is a synthetic 40-amino acid neuropeptide (molecular weight: 4870.50 Da; CAS No.: 187111-93-9) engineered from endogenous urocortin. It belongs to the corticotropin-releasing factor (CRF) family, which includes CRF, urocortin 1 (Ucn1), urocortin 2 (Ucn2), and urocortin 3 (Ucn3). These peptides regulate stress responses, energy homeostasis, and cardiovascular function through G protein-coupled receptors CRF₁ and CRF₂ [7] [9]. Unlike natural urocortins, (Tyr⁰)-Urocortin features an N-terminal tyrosine residue substitution, enhancing its receptor-binding properties. It acts as a high-affinity agonist for both CRF₁ and CRF₂ receptors, with inhibitory binding constants (Ki) of 1–2 nM [1]. This dual-receptor activation distinguishes it from Ucn2 and Ucn3, which are selective for CRF₂ [7] [8].
Table 1: Classification of (Tyr⁰)-Urocortin Within the CRF Peptide Family
Peptide | Primary Receptor | Affinity (Ki, nM) | Key Functions |
---|---|---|---|
CRF | CRF₁ | ~10–50 [7] | HPA axis activation |
Ucn1 | CRF₁/CRF₂ | 0.1–2.0 [9] | Anxiogenesis, appetite suppression |
Ucn2 | CRF₂ | ~0.5–5.0 [7] | Muscle hypertrophy, vasodilation |
Ucn3 | CRF₂ | ~1.0–10.0 [7] | Social behavior modulation |
(Tyr⁰)-Urocortin | CRF₁/CRF₂ | 1.0–2.0 [1] | Enhanced receptor signaling |
The peptide's chemical formula (C₂₁₅H₃₄₇N₆₃O₆₆) and sequence (YDDPPLSIDLTFHLLRTLLELARTQSQRERAEQNRIIFDSV-NH₂) conserve the C-terminal amidation critical for receptor engagement [1] [7]. Its classification as a "urocortin variant" stems from shared structural motifs, including α-helical domains and conserved residues in the receptor-binding interface [7].
The CRF family's exploration began with ovine CRF isolation in 1981 [3] [7]. Urocortin 1 was discovered in 1995 as a mammalian homolog of fish urotensin, exhibiting higher CRF₂ affinity than CRF [9]. This breakthrough revealed two CRF receptor subtypes with distinct distributions: CRF₁ (widely expressed in the cortex) and CRF₂ (enriched in peripheral tissues like the heart and gastrointestinal tract) [3] [8].
Gene duplication events drove the evolution of urocortin variants. The UCN1 gene (chromosome 2p23.3 in humans) arose from ancestral CRF, while UCN2/UCN3 emerged via later divergences [5] [9]. Studies in cichlid fish demonstrated that UCN2 retained restricted CNS expression, contrasting with UCN1/3's broad distribution [5]. This phylogenetic diversity enabled functional specialization:
(Tyr⁰)-Urocortin was synthesized to probe structural determinants of receptor activation. Its design leveraged insights from chimeric studies, where N-terminal modifications of sauvagine (frog CRF) enhanced CRF₂ binding [7]. Research evolved from characterizing endogenous peptides to engineering analogs with optimized pharmacokinetics and receptor selectivity.
Table 2: Key Milestones in Urocortin Research
Year | Discovery | Significance |
---|---|---|
1981 | Ovine CRF isolated [3] | Identified central regulator of HPA axis |
1995 | Rat Ucn1 cloned [9] | Revealed CRF₂-selective ligand |
2002–2004 | Ucn2/Ucn3 characterized [7] | Demonstrated tissue-specific anti-inflammatory effects |
2000s | (Tyr⁰)-Urocortin synthesized [1] | Engineered pan-agonist with enhanced binding |
The addition of tyrosine at position 0 (Tyr⁰) confers unique biochemical advantages over native urocortins:
Table 3: Impact of N-Terminal Modifications on Urocortin Function
Modification | Structural Effect | Functional Consequence |
---|---|---|
Tyr⁰ addition | Extended N-terminal helix | Enhanced CRF₁/CRF₂ binding affinity |
C-terminal amidation | Stabilized conformation | Resistance to proteolytic degradation |
Sauvagine-like residues | Increased hydrophobicity | Improved membrane penetration |
Functionally, the Tyr⁰ modification amplifies downstream signaling cascades:
The Tyr⁰ residue thus exemplifies rational peptide design—leveraging evolutionary conservation while optimizing receptor cross-talk for research applications.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3